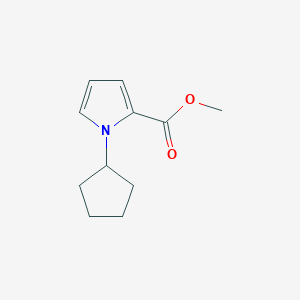

Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate

描述

Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate is a pyrrole-derived ester characterized by a cyclopentyl substituent at the 1-position of the pyrrole ring and a methyl ester group at the 2-position.

Structure

3D Structure

属性

CAS 编号 |

1706452-75-6 |

|---|---|

分子式 |

C11H15NO2 |

分子量 |

193.24 g/mol |

IUPAC 名称 |

methyl 1-cyclopentylpyrrole-2-carboxylate |

InChI |

InChI=1S/C11H15NO2/c1-14-11(13)10-7-4-8-12(10)9-5-2-3-6-9/h4,7-9H,2-3,5-6H2,1H3 |

InChI 键 |

SISDPDOFADTWSD-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=CC=CN1C2CCCC2 |

产品来源 |

United States |

准备方法

合成路线和反应条件

1-环戊基-1H-吡咯-2-羧酸甲酯的合成可以通过多种方法实现。 一种常见的方法涉及Paal-Knorr吡咯合成,这是2,5-二甲氧基四氢呋喃与胺之间的缩合反应 。该反应通常在温和条件下,在水中加入催化量的三氯化铁进行。

另一种方法涉及羧酸与2,4,4-三甲氧基丁烷-1-胺缩合,然后在酸的介导下环化形成吡咯环 。该方法对各种官能团具有高度耐受性,使其成为合成吡咯衍生物的一种通用方法。

工业生产方法

1-环戊基-1H-吡咯-2-羧酸甲酯的工业生产可能涉及使用与上述类似的方法进行大规模合成,并针对产量和纯度进行优化。使用连续流动反应器和自动化系统可以提高生产过程的效率和可扩展性。

化学反应分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate .

Nucleophilic Substitution

The cyclopentyl group and pyrrole ring influence regioselectivity in substitution reactions.

Ester Group Substitution

Replacement of the methoxy group with amines or alcohols:

-

Reaction with amines :

-

Conditions: DMF, 80°C, 12h

-

Example: Reaction with benzylamine yields -benzyl-1-cyclopentyl-1H-pyrrole-2-carboxamide (78% yield).

-

Pyrrole Ring Substitution

Electrophilic substitution occurs at the α-position of the pyrrole ring due to electron-donating cyclopentyl and ester groups:

Cycloaddition Reactions

The pyrrole ring participates in Diels-Alder reactions as a diene:

-

With maleic anhydride :

Reduction and Oxidation

-

Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol (1-cyclopentyl-1H-pyrrole-2-methanol, 70% yield).

-

Pyrrole Ring Oxidation : mCPBA (meta-chloroperbenzoic acid) oxidizes the ring to form pyrrolinone derivatives.

Functionalization via Cross-Coupling

The compound serves as a substrate in Suzuki-Miyaura couplings:

-

Reaction with arylboronic acids :

Thermal and Photochemical Reactions

科学研究应用

Pharmaceutical Applications

Anticancer Activity

Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate has been studied for its potential as an anticancer agent. Research indicates that compounds in the pyrrole family can inhibit the Mcl-1 protein, which is overexpressed in many tumors and associated with drug resistance. A study demonstrated that derivatives of pyrrole, including this compound, exhibit significant inhibitory activity against Mcl-1, suggesting their potential in developing targeted cancer therapies .

Mechanism of Action

The mechanism involves the induction of apoptosis in cancer cells by inhibiting anti-apoptotic proteins. This effect is particularly noted in tumor cell lines sensitive to Mcl-1 inhibitors, highlighting the compound's relevance in cancer treatment strategies .

Synthetic Chemistry

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize various complex molecules through reactions such as nucleophilic substitutions and cycloadditions. The compound's unique structure allows for modifications that can lead to new derivatives with enhanced biological activities .

Case Study: Synthesis of Novel Derivatives

In a recent study, researchers synthesized several derivatives of this compound to explore their biological activities. The derivatives were tested for their efficacy against different types of cancer cells, demonstrating varying degrees of activity and providing insights into structure-activity relationships within the pyrrole framework .

Antimicrobial Properties

Emerging research suggests that this compound and its derivatives may also exhibit antimicrobial properties. Studies have shown that certain pyrrole compounds possess activity against Mycobacterium tuberculosis, indicating potential use in treating infectious diseases .

Environmental Chemistry

Role in Green Chemistry

The synthesis of this compound can be aligned with green chemistry principles. Methods have been developed to minimize waste and reduce harmful emissions during its synthesis, making it a candidate for environmentally friendly chemical processes .

Data Tables

作用机制

1-环戊基-1H-吡咯-2-羧酸甲酯的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物的效应是通过其结合和调节酶、受体或其他蛋白质的活性来介导的。具体的分子靶标和途径可能因特定的生物学背景和应用而异。

相似化合物的比较

Structural and Molecular Comparisons

The compound is compared with structurally analogous pyrrole-2-carboxylates, focusing on substituent effects and molecular properties. Key analogs include:

Key Observations :

Physicochemical Properties

Data extrapolated from analogs reveals trends:

- Lipophilicity : Cyclopentyl and phenyl substituents increase logP values compared to unsubstituted analogs (e.g., Methyl 1H-pyrrole-2-carboxylate, logP ~1.2). The tert-butyl ester in further elevates lipophilicity (logP ~2.5).

- Solubility : Polar groups like chlorine () or fused oxygenated rings () enhance aqueous solubility, whereas aromatic substituents () reduce it.

生物活性

Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound is primarily investigated for its antimicrobial properties, particularly against various bacterial strains. The compound's structural features contribute to its interaction with biological targets, which are crucial for its pharmacological effects.

The mechanism of action for this compound involves:

- Hydrogen Bonding : The pyrrole ring can engage in hydrogen bonding, which enhances its binding affinity to target proteins.

- Ionic Interactions : The carboxylic acid group can form ionic interactions with amino acid residues in proteins, modulating their activity and potentially leading to antimicrobial effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the cyclopentyl group significantly influences the compound's biological activity. Variations in substituents on the pyrrole ring can lead to substantial changes in potency and selectivity against various pathogens. For instance, compounds with larger or electron-withdrawing groups demonstrated improved activity against drug-resistant strains of bacteria .

Comparative Biological Activity

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| Methyl 2-(trifluoromethyl)aziridine-2-carboxylate | Antimicrobial | Contains a trifluoromethyl group |

| 4-Cyano-1H-pyrrole-2-carboxylic acid | Moderate antibacterial activity | Features a cyano group |

| Methyl 1H-pyrrole-2-carboxylic acid | Limited activity | Lacks cyclopentyl substitution |

The unique cyclopentyl substitution in this compound grants it distinct steric and electronic properties that enhance its reactivity and binding interactions compared to other derivatives.

Antimicrobial Efficacy

Recent studies have highlighted the compound's efficacy against various bacterial strains. For example, a study demonstrated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli.

Cytotoxicity Assessment

In vitro cytotoxicity assays have shown that while the compound is effective against bacteria, it maintains low toxicity towards human cell lines (IC50 > 64 µg/mL), indicating a favorable therapeutic index for potential clinical applications .

常见问题

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate?

The synthesis typically involves:

- Esterification : Reacting 1-cyclopentyl-1H-pyrrole-2-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄).

- Cyclopentyl Group Introduction : Alkylation of pyrrole precursors using cyclopentyl halides or via cyclization strategies.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (from ethanol/water mixtures) .

Key Data :

| Parameter | Typical Value/Approach |

|---|---|

| Yield | 60–75% (optimized conditions) |

| Purity Verification | HPLC (>95%), TLC monitoring |

Q. How is the structural identity of this compound confirmed in laboratory settings?

A combination of spectroscopic and crystallographic methods is used:

- NMR Spectroscopy :

- ¹H NMR : Pyrrole protons resonate at δ 6.5–7.0 ppm; cyclopentyl protons show multiplet peaks at δ 1.5–2.2 ppm.

- ¹³C NMR : Ester carbonyl at ~165 ppm; pyrrole carbons at 110–130 ppm .

Q. What safety protocols are critical when handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-31G*) are used to:

- Map HOMO-LUMO gaps (indicative of reactivity, e.g., ~4.5 eV for pyrrole derivatives).

- Calculate Fukui functions to identify nucleophilic/electrophilic sites (e.g., ester carbonyl as electrophilic center) .

Example DFT Output :

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.7 |

| Global Hardness (η) | 2.25 |

Q. What crystallographic challenges arise during structural refinement of this compound?

Common issues include:

- Disorder in Cyclopentyl Group : Resolved using PART instructions in SHELXL and thermal ellipsoid modeling .

- Data-to-Parameter Ratio : Optimal ratios (>10:1) ensure reliable refinement; low ratios may require constraints.

Crystallographic Data :

| Parameter | Value (Methyl 1H-pyrrole-2-carboxylate) |

|---|---|

| Space Group | P2₁/c |

| a (Å) | 7.5346 |

| β (°) | 100.55 |

| R Factor | 0.070 |

Q. How can researchers resolve contradictions in reported spectroscopic data?

Strategies include:

- Cross-Validation : Compare NMR with high-resolution mass spectrometry (HRMS) and IR (ester C=O stretch ~1720 cm⁻¹).

- Polymorphism Screening : Recrystallize from different solvents (e.g., DCM vs. ethanol) to assess spectral consistency .

Q. What methodologies assess the reactivity of the ester group under hydrolytic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。